molecular formula C12H17NOS B10845330 6-Mercapto-hexanoic acid phenylamide

6-Mercapto-hexanoic acid phenylamide

Cat. No.: B10845330
M. Wt: 223.34 g/mol
InChI Key: IFUHTURYMZWNNJ-UHFFFAOYSA-N
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Description

Its molecular structure enables interactions with biological targets, particularly histone deacetylases (HDACs), where it exhibits inhibitory activity. Key properties include:

  • Molecular formula: Likely C₁₂H₁₅NOS (based on parent compound 6-mercaptohexanoic acid, C₆H₁₂O₂S, with phenylamide substitution) .
  • Key functional groups: Thiol (for redox activity and metal coordination) and phenylamide (for hydrophobic interactions and HDAC binding) .

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

N-phenyl-6-sulfanylhexanamide

InChI

InChI=1S/C12H17NOS/c14-12(9-5-2-6-10-15)13-11-7-3-1-4-8-11/h1,3-4,7-8,15H,2,5-6,9-10H2,(H,13,14)

InChI Key

IFUHTURYMZWNNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-mercapto-hexanoic acid phenylamide typically involves the reaction of 6-mercapto-hexanoic acid with aniline (phenylamine). The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

6-Mercapto-hexanoic acid+Aniline6-Mercapto-hexanoic acid phenylamide+Water\text{6-Mercapto-hexanoic acid} + \text{Aniline} \rightarrow \text{this compound} + \text{Water} 6-Mercapto-hexanoic acid+Aniline→6-Mercapto-hexanoic acid phenylamide+Water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Types of Reactions:

    Oxidation: The mercapto group (-SH) in this compound can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The phenylamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used as reducing agents.

    Substitution: Various nucleophiles, such as amines or alcohols, can be used under basic conditions.

Major Products:

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Substituted amides or esters.

Scientific Research Applications

6-Mercapto-hexanoic acid phenylamide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of specialized polymers and as a ligand in coordination chemistry.

    Biology: The compound is used in the modification of biomolecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of adhesives, surface coatings, and elastomers.

Mechanism of Action

The mechanism of action of 6-mercapto-hexanoic acid phenylamide involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. The phenylamide group can interact with aromatic residues in proteins, affecting their structure and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Analogues in HDAC Inhibition

The inhibitory activity of 6-mercapto-hexanoic acid phenylamide against HDACs is influenced by its thiol group and phenylamide moiety. Below is a comparative analysis with structurally related HDAC inhibitors:

Compound Name Target HDAC IC₅₀ (nM) Key Structural Features Source
This compound HDAC10/8 370 Hexanoic acid, thiol, phenylamide
7-Mercapto-heptanoic acid biphenyl-4-ylamide HDAC10 1100 Heptanoic acid, thiol, biphenylamide
N-Hydroxy-4-(4-phenyl-butyrylamino)-benzamide HDAC10 44 Hydroxamic acid, phenylbutyryl, benzamide
ST-3050 HDAC8 235 Unknown structure (proprietary inhibitor)
6-Phenylsulfanylhexanoic acid hydroxamide HDAC4 N/A Hexanoic acid, phenylsulfanyl, hydroxamide

Key Observations :

Chain Length Impact: The heptanoic acid derivative (7-mercapto-heptanoic acid biphenyl-4-ylamide) shows reduced HDAC10 inhibition (IC₅₀ = 1100 nM) compared to the hexanoic acid analogue, suggesting shorter chains optimize binding .

Thiol vs. Hydroxamic Acid: Hydroxamic acid derivatives (e.g., N-Hydroxy-4-(4-phenyl-butyrylamino)-benzamide) exhibit superior potency (IC₅₀ = 44 nM), likely due to stronger zinc chelation in HDAC active sites .

Substituent Effects: The phenylamide group in this compound enhances hydrophobic interactions, but lacks the metal-binding efficiency of hydroxamic acids, resulting in moderate activity .

Thiol-Containing Compounds in Nanotechnology

6-Mercapto-hexanoic acid (parent compound) is used to functionalize gold nanoparticles, stabilizing them via Au-S bonds. Similar thiol-terminated compounds (e.g., 4-mercaptobenzoic acid) form smaller nanoparticles (~2 nm), but 6-mercapto-hexanoic acid provides better colloidal stability . This highlights the versatility of thiolated hexanoic acid derivatives in materials science, though this compound’s biological applications differ.

Antimicrobial Phenylamides in Plant Defense

Phenylamides like N-trans-cinnamoyltryptamine (from UV-treated rice leaves) exhibit antifungal activity against Bipolaris oryzae . Unlike these natural phenylamides, this compound lacks reported antimicrobial effects, emphasizing functional specialization based on substituents (thiol vs. cinnamoyl groups) .

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